Diphenylphosphorylcholine

Description

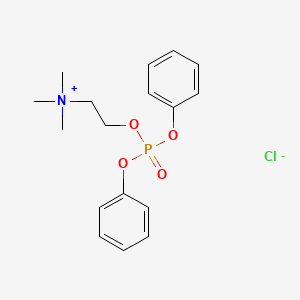

Diphenylphosphorylcholine (DPPC) is a synthetic phospholipid derivative characterized by a phosphorylcholine head group linked to two phenyl moieties instead of the typical fatty acid chains found in naturally occurring phosphatidylcholines (PCs). This structural modification replaces hydrophobic aliphatic chains with aromatic phenyl groups, significantly altering its physicochemical properties.

The phenyl groups confer enhanced rigidity and reduced solubility in aqueous environments compared to aliphatic-chain PCs. This makes DPPC particularly useful in specialized applications, such as stabilizing synthetic membranes or serving as a precursor in organocatalysis.

Propriétés

Numéro CAS |

39625-04-2 |

|---|---|

Formule moléculaire |

C17H23ClNO4P |

Poids moléculaire |

371.8 g/mol |

Nom IUPAC |

2-diphenoxyphosphoryloxyethyl(trimethyl)azanium;chloride |

InChI |

InChI=1S/C17H23NO4P.ClH/c1-18(2,3)14-15-20-23(19,21-16-10-6-4-7-11-16)22-17-12-8-5-9-13-17;/h4-13H,14-15H2,1-3H3;1H/q+1;/p-1 |

Clé InChI |

POXSLWROYKIZMH-UHFFFAOYSA-M |

SMILES |

C[N+](C)(C)CCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2.[Cl-] |

SMILES canonique |

C[N+](C)(C)CCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2.[Cl-] |

Synonymes |

diphenylphosphorylcholine diphenylphosphorylcholine iodide |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Phosphatidylcholines

Structural and Chemical Properties

The table below compares key properties of DPPC with other phosphatidylcholines:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Hydrophobic Chains | Melting Point (°C) | Solubility in Water |

|---|---|---|---|---|---|

| Diphenylphosphorylcholine | C₁₉H₂₃NO₄P* | ~380.3* | Phenyl groups | >200 (estimated) | Low |

| Distearoylphosphatidylcholine (DSPC) | C₄₄H₈₈NO₈P | 790.13 | Stearic acid (C18:0) | 55–60 | Insoluble |

| Dioleoylphosphatidylcholine (DOPC) | C₄₄H₈₄NO₈P | 786.09 | Oleic acid (C18:1, cis) | -20 to -15 | Forms micelles |

| Dipalmitoylphosphatidylcholine (DPPC) | C₄₀H₈₀NO₈P | 734.07 | Palmitic acid (C16:0) | 41–45 | Insoluble |

*Inferred from related diphenylphosphoryl compounds (e.g., Diphenylphosphoryl Azide, C₁₂H₁₀N₃O₃P ) and phosphatidylcholine backbones.

Key Observations:

- Hydrophobicity : DPPC’s aromatic phenyl groups create a more rigid, planar structure compared to the flexible aliphatic chains of DSPC or DOPC. This reduces its ability to form fluid bilayers but enhances thermal stability .

- Solubility : Unlike DOPC, which forms micelles in aqueous solutions, DPPC’s low solubility necessitates organic solvents (e.g., chloroform) for handling .

- Thermal Behavior : The high estimated melting point (>200°C) aligns with aromatic compounds’ stability, contrasting sharply with DSPC (55–60°C) and DOPC (sub-zero transitions) .

Functional and Application Differences

Membrane Engineering :

- DPPC’s rigid structure makes it unsuitable for liposomal drug delivery (a common use for DSPC and DOPC ). Instead, it may stabilize rigid lipid films or serve as a surfactant in non-aqueous systems.

- DSPC and DOPC are preferred in biomedical applications due to their biocompatibility and tunable phase transitions .

Chemical Reactivity :

- The phenyl groups in DPPC can participate in π-π interactions, enabling applications in catalysis or as a ligand in metal-organic frameworks. This is absent in aliphatic-chain PCs .

Analytical Detection :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.